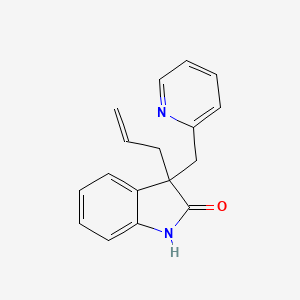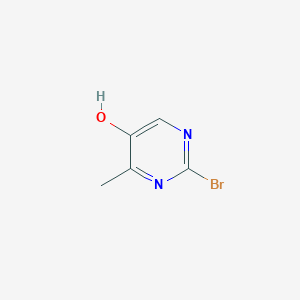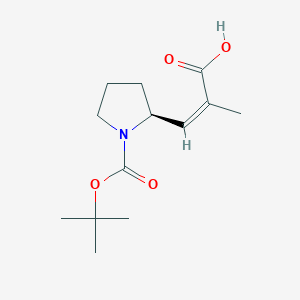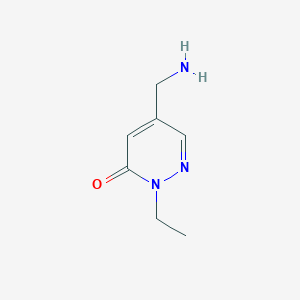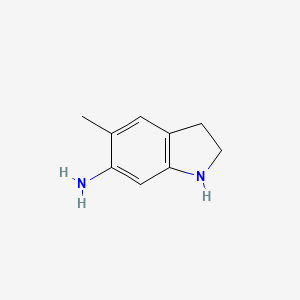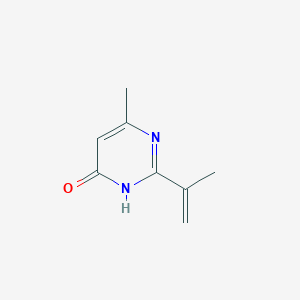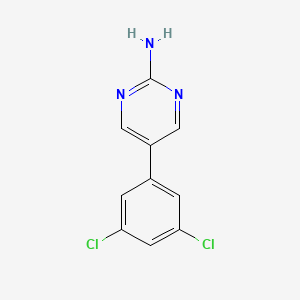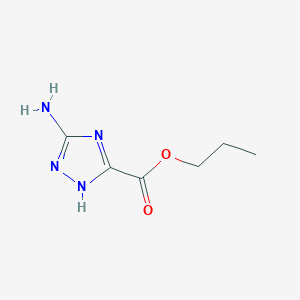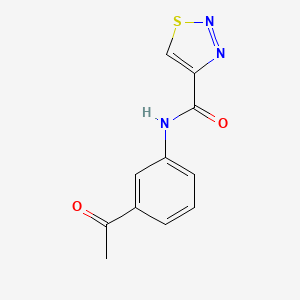
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of ethyl hydrazinecarbothioamide with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is refluxed for a specific period to ensure complete reaction . The product is then purified using techniques such as silica gel chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may act as a competitive inhibitor of bacterial enzymes, thereby exerting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used in medicinal chemistry for drug development.
Uniqueness
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives .
Propriétés
Numéro CAS |
66464-91-3 |
|---|---|
Formule moléculaire |
C4H7N3O2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
5-ethyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3-6-7-4(10-3)11(5,8)9/h2H2,1H3,(H2,5,8,9) |
Clé InChI |
WHHPAZLTMMUHET-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



